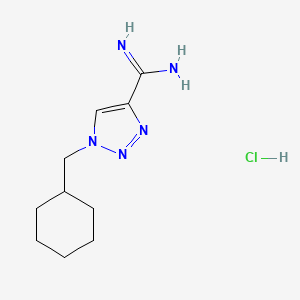

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride

Description

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a triazole-based compound with a carboximidamide functional group and a cyclohexylmethyl substituent. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which confers stability, hydrogen-bonding capacity, and structural rigidity. The hydrochloride salt form increases aqueous solubility, making it suitable for pharmaceutical formulations .

Triazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties, mimicking amide bonds while resisting metabolic degradation. This compound’s carboximidamide moiety (NH-C(=NH)-NH2) is a strong hydrogen bond donor/acceptor, often enhancing interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name |

1-(cyclohexylmethyl)triazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5.ClH/c11-10(12)9-7-15(14-13-9)6-8-4-2-1-3-5-8;/h7-8H,1-6H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKUXLJDYNLVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(N=N2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the carboximidamide group. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, under mild conditions to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Triazole derivatives have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride and related compounds:

Synthetic Approaches

The synthesis of this compound typically involves the Huisgen azide-alkyne cycloaddition reaction. This method allows for the efficient formation of triazole rings under mild conditions. Various synthetic routes have been explored to optimize yields and purity.

Table: Synthetic Methods Overview

| Method | Description | Advantages |

|---|---|---|

| CuAAC Reaction | Copper-catalyzed azide-alkyne cycloaddition for triazole formation. | High efficiency and selectivity. |

| Metal-free Conditions | Utilization of organocatalysts or solvent-free conditions for greener synthesis. | Environmentally friendly. |

| Microwave-Assisted Synthesis | Accelerated reaction times using microwave irradiation for improved yields. | Rapid synthesis process. |

Therapeutic Applications

The therapeutic potential of this compound is evident in several studies:

- Cancer Treatment: Research indicates that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting DNA damage . Its cytotoxic effects are comparable to established chemotherapeutic agents.

- Infectious Diseases: The antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents against resistant strains .

- Neurological Disorders: Preliminary studies suggest neuroprotective effects that could be harnessed in treating conditions such as Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Cytotoxicity Against Leukemia Cells: A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations .

- Antifungal Activity: Research on related triazoles showed significant antifungal activity against Candida albicans and Aspergillus fumigatus, indicating potential applications in treating fungal infections .

- Drug Development Insights: The compound's structure has been utilized as a scaffold for designing new drugs targeting various biological pathways, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its observed effects. For example, it could inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1H-1,2,3-triazole-4-carboximidamide derivatives. Key analogues and their distinguishing features are summarized below:

Key Comparative Insights

Substituent Effects on Bioactivity The cyclohexylmethyl group in the target compound provides greater lipophilicity compared to fluorinated benzyl groups (e.g., Rufinamide). This may enhance CNS penetration but could reduce aqueous solubility without salt formation . Carboximidamide vs.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely has superior aqueous solubility (>50 mg/mL) compared to neutral triazole derivatives like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, which requires organic solvents for dissolution .

- Molecular Weight : At ~279 g/mol (estimated), the target compound falls within the “Rule of Five” limits for drug-likeness, unlike bulkier analogues with higher molecular weights .

Pharmacological Potential Carbonic Anhydrase Inhibition: Triazole derivatives with carboximidamide groups (e.g., the target compound) show inhibitory activity against carbonic anhydrase-II (Ki < 10 nM), comparable to acetazolamide. Fluorinated analogues (e.g., Rufinamide) lack this activity due to differing substituent effects . Antimicrobial Activity: The cyclohexylmethyl substituent may enhance antimicrobial efficacy against Gram-positive bacteria, as seen in structurally similar triazole-carboximidamide derivatives .

Biological Activity

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a synthetic compound belonging to the triazole family, characterized by its five-membered aromatic ring containing three nitrogen atoms. Its molecular formula is with a molecular weight of approximately . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that triazole-containing hybrids showed promising results in inhibiting the proliferation of HCT116 cancer cells with an IC50 value of , which was notably more potent than traditional treatments .

Table: Comparison of Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide | HCT116 | 0.43 | Induces apoptosis |

| Melampomagnolide B | HCT116 | 4.93 | Inhibits proliferation |

| Hybrid 3 | HT-29 | 1.5 (normoxic), 0.01 (hypoxic) | Arrests cell cycle in G0/G1 phase |

The mechanism of action for these compounds often involves the induction of apoptosis through various pathways, including the modulation of reactive oxygen species (ROS) levels and the inhibition of key signaling pathways such as NF-kB .

Antimicrobial Activity

In addition to anticancer properties, triazoles have been explored for their antimicrobial effects. The unique structure of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide suggests potential activity against a range of pathogens. Studies have shown that triazole derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for further investigation in infectious disease treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carboximidamide functional group enhances its reactivity and facilitates binding to enzymes or receptors involved in critical biological processes. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Case Studies

Several case studies have investigated the biological activities of triazole derivatives:

- Study on Anticancer Activity : A series of triazole compounds were synthesized and tested against multiple cancer cell lines including PC3 and MDA-MB-231. Results indicated that these compounds exhibited strong cytotoxicity and induced apoptosis through caspase activation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of triazoles against resistant bacterial strains. The findings suggested that certain derivatives could effectively inhibit the growth of these pathogens, showcasing their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.